6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is a heterocyclic compound characterized by its unique imidazole and oxazine structure. This compound has garnered attention in various scientific fields due to its potential pharmacological properties and applications in medicinal chemistry. The chemical formula for this compound is , and it has a molecular weight of approximately 124.14 g/mol.
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine belongs to the class of imidazo compounds, which are known for their diverse biological activities. This classification places it within a broader category of nitrogen-containing heterocycles that are often explored for their medicinal properties.
The synthesis of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Technical Details:
The molecular structure of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine features a fused bicyclic system comprising an imidazole and an oxazine ring.
Data:
CC1=NC2=C(N1)C(=O)N(C2)O
.The compound participates in various chemical reactions typical of nitrogen-containing heterocycles. These reactions may include nucleophilic substitutions and electrophilic additions.
Technical Details:
The mechanism of action for 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is not fully elucidated but is believed to involve interactions with specific biological targets.
Data:
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine has potential applications in medicinal chemistry and drug development. Its unique structural features make it a candidate for further exploration as a pharmacological agent targeting various diseases.
Potential Applications:
Microwave irradiation has revolutionized the synthesis of heterocyclic systems by dramatically accelerating reaction kinetics and improving reaction efficiency and selectivity. For the assembly of the imidazo-oxazine core, microwave-assisted cyclization strategies have proven exceptionally valuable:
Table 1: Microwave-Assisted Synthesis of 6-Methylimidazo-Oxazine Derivatives
Precursor | Conditions (Temp/Time) | Catalyst/Base | Product (Yield) | Key Advantage |
---|---|---|---|---|
1-(2-Chloropropyl)-4-nitroimidazole | 140°C, 10 min | K₂CO₃, DMF | 6-Methyl-8-nitro-5,6-dihydroimidazo[5,1-c][1,4]oxazine (78%) | Rapid cyclization, high purity |
1-(2-Bromopropyl)imidazole-5-carbaldehyde | 130°C, 15 min | DIPEA, NMP | 6-Methyl-8-formyl-5,6-dihydroimidazo[5,1-c][1,4]oxazine (82%) | Compatibility with aldehyde functionality |
1-(2-Mesyloxypropyl)-2-methylimidazole | 120°C, 8 min | Cs₂CO₃, DMF | 2,6-Dimethyl-5,6-dihydroimidazo[5,1-c][1,4]oxazine (85%) | Excellent leaving group performance |
The stereogenic center at the 6-position of the dihydrooxazine ring necessitates diastereoselective synthesis for accessing enantiomerically pure compounds. Key strategies include:
The dihydrooxazine ring and the fused imidazole present distinct sites for elaboration via cross-coupling, enabling focused library synthesis:
Table 2: Cross-Coupling Reactions for Imidazo-Oxazine Diversification
Position Modified | Halogenation/C-H Activation | Coupling Reaction | Common Partners | Typical Yield Range |
---|---|---|---|---|
Imidazole C-2 (C-5 in imidazole ring) | NBS, Br₂, Selectfluor® | Suzuki-Miyaura, Stille, Sonogashira | Arylboronic acids, Vinyltins, Terminal alkynes | 60-85% |
Imidazole C-8 (C-2 in imidazole ring) | Direct C-H activation (Pd/Cu), Halogenation | Direct Arylation, Negishi | Aryl halides, Arylzincs | 55-80% (Direct), 70-90% (via halide) |
C-6 (Oxazine) | N/A (Protected or substituted precursor) | N/A | N/A | N/A |
Tandem reductive amination-cyclization sequences provide efficient one-pot access to the 6-methylimidazo-oxazine scaffold:
Table 3: Tandem Reductive Amination-Cyclization for 6-Methyl Derivatives
Imidazole Aldehyde | Amino Alcohol | Reductant | Cyclization Conditions | Product (Yield) |
---|---|---|---|---|
4(5)-Imidazolecarboxaldehyde | 1-Aminopropan-2-ol | NaBH₃CN | K₂CO₃, DMF, 80°C | 6-Methyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine (88%) |
2-Methyl-4-imidazolecarboxaldehyde | 1-Aminopropan-2-ol | NaBH₄ | t-BuOK, THF, rt | 2,6-Dimethyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine (82%) |
4(5)-Nitroimidazole-5(4)-carboxaldehyde | (R)-1-Aminopropan-2-ol | H₂ (Pd/C) | DIPEA, MeCN, 60°C | (R)-6-Methyl-8-nitro-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine (76%, >95% ee) |
Scaffold hopping from the nitroimidazooxazole core (found in early antitubercular agents like CGI-17341) to the 7-substituted imidazo-oxazine scaffold was driven by the need to eliminate mutagenicity while retaining potent bioactivity:
Table 4: Key Structural Differences Between Nitroimidazooxazole and Imidazo-Oxazine Scaffolds
Feature | Nitroimidazooxazole (e.g., CGI-17341) | 7-Substituted 6-Methylimidazo-Oxazine (e.g., Delamanid Analogues) | Consequence |
---|---|---|---|
Fused Ring System | Imidazo[2,1-b]oxazole (Planar, aromatic) | Imidazo[5,1-c][1,4]oxazine (Non-planar, partially saturated) | Altered planarity, reduced DNA intercalation potential |
Chirality | Achiral | Chiral center at C6 | Potential for enantioselective metabolism and interaction |
Position of Nitrogen Oxidation | Oxazole N (More labile?) | Oxazine O (Ether linkage) | Different metabolic pathways, reduced reactive metabolite formation |
Electron Density at Nitro Group | Influenced by fused oxazole | Influenced by fused dihydrooxazine | Modulated reduction potential, affecting prodrug activation |
Common C-7/C-2 Substituent | Lipophilic (e.g., chloroalkoxy) | Lipophilic (e.g., methoxy, isopropoxy) | Maintained membrane penetration and target affinity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: